Imidazo[1,2-b]pyridazin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazin-3-amine and related compounds involves several methodologies, including palladium-catalyzed amidation reactions, copper-catalyzed aerobic oxidative conditions, and I2/KI-mediated oxidative cyclization. These methods enable the construction of the imidazo[1,2-b]pyridazin-3-amine framework through efficient and scalable processes. Notably, a Cu-catalyzed synthesis approach utilizing ethyl tertiary amines as carbon sources has been disclosed, demonstrating a novel activation mode of ethyl tertiary amines (Rao, Mai, & Song, 2017). Additionally, metal-free synthesis methods have also been explored, offering green and efficient routes for the synthesis of imidazo[1,2-b]pyridazin-3-amine derivatives (Sheng, Liu, Zhao, Zheng, & Wei, 2018).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazin-3-amine is characterized by its fused ring system, which combines imidazole and pyridazine moieties. This structure is pivotal for its chemical behavior and interactions. Computational studies and crystallographic analysis have provided insights into the conformations, electronic structure, and steric effects that influence its reactivity and binding properties. The detailed structural analysis supports the design and synthesis of derivatives with optimized properties for targeted applications.
Chemical Reactions and Properties
Imidazo[1,2-b]pyridazin-3-amine participates in a variety of chemical reactions, including C-N, C-O, and C-S bond formation, showcasing its versatility as a scaffold for further chemical modifications. These reactions are facilitated by its reactive sites and the ability to undergo transformations under different catalytic conditions, such as copper-catalyzed tandem oxidative C–H amination/cyclizations (Pericherla, Kaswan, Khedar, Khungar, Parang, & Kumar, 2013). The compound's reactivity is further exemplified in metal-free conditions, where elemental sulfur mediates sequential dual oxidative Csp3-H amination, demonstrating the compound's potential for diverse synthetic applications.
Scientific Research Applications
Application in Multiple Myeloma Treatment
- Scientific Field : Medicinal Chemistry, Oncology
- Summary of the Application : Imidazo[1,2-b]pyridazin-3-amine has been discovered to be a potent inhibitor of the transforming growth factor-β activated kinase (TAK1), which is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer . The compound has shown excellent activities against MM, making it a potential candidate for targeted therapies .
- Methods of Application or Experimental Procedures : The compound was synthesized with an appropriate aryl substituent at position-3 and 6-substituted morpholine or piperazine . These modifications were found to inhibit TAK1 at nanomolar concentrations .
- Results or Outcomes : The lead compound, referred to as compound 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . Under similar conditions, the known TAK1 inhibitor, takinib, inhibits the kinase with an IC50 of 187 nM . Compound 26 and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Application in Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis Treatment
- Scientific Field : Medicinal Chemistry, Immunology
- Summary of the Application : Imidazo[1,2-b]pyridazin-3-amine has been identified as a potent inhibitor of interleukin-17A (IL-17A), a pro-inflammatory cytokine that plays a key role in chronic inflammation and autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested for its ability to inhibit IL-17A. The application describes a series of novel imidazo[1,2-b]pyridazine as IL-17A inhibitors .
- Results or Outcomes : The application suggests that a small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .
Application in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The pyridazine ring, a structural feature of Imidazo[1,2-b]pyridazin-3-amine, has unique physicochemical properties that contribute to unique applications in molecular recognition . These properties add value in drug discovery and development .
- Methods of Application or Experimental Procedures : The pyridazine ring is used as a scaffolding element or a pharmacophoric moiety in drug design .
- Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
Application in Material Science
- Scientific Field : Material Science
- Summary of the Application : The pyridazine ring, a structural feature of Imidazo[1,2-b]pyridazin-3-amine, is useful in material science because of its structural character .
- Methods of Application or Experimental Procedures : The pyridazine ring is used as a scaffolding element in material design .
- Results or Outcomes : The inherent properties of the pyridazine ring contribute to unique applications in molecular recognition .
Application in Optoelectronic Devices
- Scientific Field : Optoelectronics
- Summary of the Application : Imidazo[1,2-b]pyridazin-3-amine, due to its structural character, has potential applications in optoelectronic devices .
- Methods of Application or Experimental Procedures : The compound is used in the design and development of optoelectronic devices .
- Results or Outcomes : The unique properties of Imidazo[1,2-b]pyridazin-3-amine contribute to the performance of optoelectronic devices .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
properties
IUPAC Name |
imidazo[1,2-b]pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLSNMZRDYQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443659 | |
Record name | 3-Aminoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-b]pyridazin-3-amine | |
CAS RN |
166176-46-1 | |
Record name | Imidazo[1,2-b]pyridazin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166176-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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